Tralopyril
Overview
Description
It is incorporated into marine antifouling paints to prevent the attachment of marine organisms to submerged structures such as boat hulls and oil rig legs . Tralopyril is known for its effectiveness in controlling a wide range of fouling organisms, including microorganisms, mussels, and barnacles .
Mechanism of Action
Target of Action
Tralopyril is the active substance of the pro-insecticide chlorfenapyr . It primarily targets the mitochondria of cells . The mitochondria play a crucial role in energy production within cells, making them a significant target for this compound.
Mode of Action
This compound acts as a mitochondrial electron transport uncoupler (METU) . Its mode of action involves disrupting the proton gradient across the mitochondrial membranes, which impairs the production of ATP . ATP is the primary energy currency of the cell, and its disruption leads to an energy metabolism disorder that can ultimately cause cell death .
Biochemical Pathways
It is known that the compound requires p450 activation to produce this compound and other bioactive metabolites . This activation process is likely to involve various biochemical pathways associated with the metabolism of xenobiotics.
Pharmacokinetics
Given its use as an antifouling agent, it is likely that the compound exhibits properties that allow it to persist in the environment and bioaccumulate in organisms .
Result of Action
The primary result of this compound’s action is the disruption of energy metabolism within cells, leading to cell death . This makes it an effective biocide, capable of controlling a variety of pests.
Action Environment
This compound is used worldwide in antifouling coatings applied to boat hulls or static structures submerged underwater . The efficacy and stability of this compound can be influenced by various environmental factors, including water temperature, salinity, and pH. The persistence, bioaccumulation, and biomagnification of this compound can lead to long-term effects on marine ecosystems and their inhabitants .
Biochemical Analysis
Biochemical Properties
Studies have shown that Tralopyril can have significant effects on marine organisms, such as the Pacific Oyster (Crassostrea gigas) .
Cellular Effects
This compound has been shown to affect the energy metabolism and biomineralization of marine organisms like the Pacific Oyster . These effects can have significant impacts on the organism’s cellular function and the marine carbon cycle .
Molecular Mechanism
It is known that this compound can induce stress responses in marine organisms, potentially affecting their molecular and biochemical levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s toxicity has been observed to have potential recoverability at molecular and biochemical levels . This suggests that the effects of this compound may change over time.
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. The LC50 of this compound to adult Crassostrea gigas was found to be 911 μg/L , indicating its potential toxicity at high doses.
Metabolic Pathways
Given its effects on energy metabolism in marine organisms , it is likely that this compound interacts with key enzymes or cofactors in these pathways.
Transport and Distribution
Given its known effects on marine organisms , it is likely that this compound interacts with specific transporters or binding proteins.
Subcellular Localization
Given its known effects on marine organisms , it is likely that this compound is directed to specific compartments or organelles within the cell.
Preparation Methods
The synthesis of tralopyril involves several steps, starting with the preparation of the pyrrole ring. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a reaction involving a substituted aniline and an α,β-unsaturated carbonyl compound.
Bromination: The pyrrole ring is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Chlorination: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using a chlorobenzene derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Tralopyril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.
Substitution: this compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogenating agents and nucleophiles.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized pyrrole derivatives, while substitution reactions can yield various substituted this compound compounds .
Scientific Research Applications
Tralopyril has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of pyrrole chemistry and its derivatives.
Comparison with Similar Compounds
Tralopyril is often compared with other antifouling biocides such as triphenylborane pyridine and capsaicin. While all three compounds are effective antifouling agents, this compound is unique in its mode of action and environmental profile . Unlike triphenylborane pyridine and capsaicin, this compound is not considered persistent or bioaccumulative due to its rapid hydrolysis in water . This makes this compound a more environmentally friendly option compared to other antifouling biocides .
Similar Compounds
- Triphenylborane pyridine
- Capsaicin
- Tributyltin (historically used but now banned due to environmental concerns)
This compound stands out due to its unique chemical structure and mode of action, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFIRYXKTXAHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041503 | |
Record name | Tralopyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122454-29-9 | |
Record name | Tralopyril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122454-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tralopyril [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tralopyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRALOPYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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